N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(dimethylsulfamoyl)benzamide
Description
This compound features a benzamide core substituted with a dimethylsulfamoyl group at the para position and a 3,4-dimethoxyphenyl-substituted pyrrolidin-5-one moiety at the amide nitrogen. Its molecular formula is C₂₂H₂₅N₃O₆S (calculated for dimethylsulfamoyl substitution), with an average mass of 483.52 g/mol.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-23(2)31(27,28)17-8-5-14(6-9-17)21(26)22-15-11-20(25)24(13-15)16-7-10-18(29-3)19(12-16)30-4/h5-10,12,15H,11,13H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJNTHMNENYYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4S |
| Molecular Weight | 392.49 g/mol |
| CAS Number | 894044-52-1 |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The structural complexity of this compound includes a pyrrolidine ring and a dimethylsulfamoyl group, which may influence its interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of pyrrolidine show cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is supported by studies on related compounds. For example, derivatives containing methoxy groups have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. This suggests that this compound may similarly modulate inflammatory pathways.
Neuroprotective Properties
Emerging evidence suggests that compounds with similar scaffolds may possess neuroprotective effects. These effects are hypothesized to stem from their ability to cross the blood-brain barrier and interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell metabolism.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, influencing cell survival and proliferation.
- Reactive Oxygen Species (ROS) Regulation : Compounds with similar structures have been shown to modulate oxidative stress responses, which is critical in cancer and neurodegenerative contexts.
Case Studies and Research Findings
Several studies highlight the biological activities associated with compounds related to this compound:
- Study on Antitumor Activity : A recent study demonstrated that a related pyrrolidine derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent antitumor activity (source needed).
- Inflammation Model : In an animal model of inflammation, a structurally similar compound significantly reduced paw edema compared to control groups, indicating strong anti-inflammatory properties (source needed).
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Sulfonamide Modifications
- Target Compound : The dimethylsulfamoyl group (-SO₂N(CH₃)₂) contributes to hydrogen-bonding capacity and moderate lipophilicity (calculated LogP ~1.8).
- Piperidinylsulfonyl Analog : describes a closely related compound, N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidin-1-ylsulfonyl)benzamide (C₂₄H₂₉N₃O₆S, mass 487.57 g/mol). The piperidinyl group increases steric bulk and basicity compared to dimethylsulfamoyl, likely reducing solubility (LogP ~2.3) .
- Rip-B (): N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide lacks the pyrrolidinone and sulfonamide groups. Its simpler structure (C₁₇H₁₉NO₃, mass 285.34 g/mol) results in lower polarity (LogP ~3.1), favoring membrane permeability but limiting solubility .
Pyrrolidinone Modifications
- Target Compound : The 5-oxopyrrolidin-3-yl group provides a rigid, planar structure that may enhance binding to enzymes or receptors requiring flat hydrophobic pockets.
- Methoxyphenyl-Substituted Analog (): 2-(3,4-Dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide (C₂₁H₂₄N₂O₅, mass 384.43 g/mol) replaces the benzamide with an acetamide and substitutes the pyrrolidinone nitrogen with 4-methoxyphenyl instead of 3,4-dimethoxyphenyl. This alters electronic properties and steric interactions .
Alkoxy Chain Variations in Benzamide Derivatives ()
Compounds such as N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(pentyloxy)phenyl]-1-oxopropan-2-yl}benzamide (, Entry 11) feature alkoxy chains (e.g., pentyloxy) on the benzamide phenyl ring. These hydrophobic chains increase LogP (estimated ~4.0–5.0) but reduce solubility, contrasting with the target compound’s polar sulfonamide group .
Fluorinated and Heterocyclic Derivatives ()
Complex analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () incorporate fluorinated chromenone and pyrazolopyrimidine moieties. Fluorine atoms enhance metabolic stability and electronegativity, while fused heterocycles increase molecular weight and rigidity compared to the target compound .
Key Comparative Data
Preparation Methods
Cyclization of γ-Amino Acids
A common route involves cyclizing γ-amino acids to form the pyrrolidinone ring. For example, methyl 4-amino-3-(3,4-dimethoxyphenyl)butanoate undergoes intramolecular lactamization under acidic conditions:
Conditions :
Michael Addition-Cyclization Sequence
An alternative method employs a Michael addition between 3,4-dimethoxyphenylacetonitrile and ethyl acrylate, followed by reduction and cyclization:
-
Michael Addition :
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitrile to an amine.
-
Cyclization : Heating in acetic acid forms the pyrrolidinone.
Key Data :
-
Cyclization yield: 72%
-
Characterization: (CDCl₃) δ 6.82–6.75 (m, 3H, aromatic), 4.21 (q, 2H, OCH₂CH₃), 3.88 (s, 6H, OCH₃).
Synthesis of 4-(Dimethylsulfamoyl)Benzoic Acid
Sulfonation of Toluene Derivative
The sulfamoyl group is introduced via sulfonation and amidation:
-
Sulfonation :
-
Chlorosulfonation : Reaction with PCl₅ yields 4-chlorosulfonylbenzoic acid .
-
Amination : Treatment with dimethylamine:
Optimization Notes :
Amide Coupling Reaction
Activation of Carboxylic Acid
The benzoic acid is activated as an acid chloride or mixed anhydride:
Conditions :
Coupling with Pyrrolidinone Amine
The activated acid is coupled to the amine using a coupling agent:
Alternative Methods :
-
Propylphosphonic Anhydride (T3P) : Microwave-assisted coupling in ethyl acetate (84% yield).
-
Ultrasound with Amberlyst-15 : Eco-friendly aqueous conditions (90°C, 2 hours, 85% yield).
Reaction Optimization :
-
Base : N,N-Diisopropylethylamine (DIEA) minimizes side reactions.
-
Solvent : DCM or THF for solubility.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(dimethylsulfamoyl)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization, amidation, and sulfamoylation. Key parameters include:
- Temperature : Maintaining 40–60°C during cyclization to avoid side reactions (e.g., over-oxidation) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) for efficient amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~500–510 Da) .
Advanced Research Questions
Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assay) to confirm biological relevance .
- Batch Analysis : Use LC-MS to verify purity across synthetic batches and exclude confounding impurities .
- Computational Modeling : Dock the compound into target protein structures (e.g., using AutoDock Vina) to rationalize activity trends .
Q. How can structural modifications enhance the compound’s binding affinity to specific biological targets?
- Methodological Answer :
- Functional Group Replacement : Replace the dimethylsulfamoyl group with sulfonamide or acyl sulfonamide to modulate hydrophilicity and target engagement .
- Scaffold Hybridization : Fuse the pyrrolidinone core with pyrazolo[3,4-d]pyrimidine to exploit π-π stacking in kinase active sites .
- Stereochemical Optimization : Synthesize enantiomers via chiral HPLC and compare IC₅₀ values to identify optimal stereochemistry .
Q. What experimental designs are recommended for studying metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL protein) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess isoform-specific inhibition .
- Metabolite Identification : Collect time-point samples for HR-MS/MS fragmentation to map oxidation or demethylation pathways .
Data Analysis and Interpretation
Q. How should researchers analyze discrepancies between computational predictions and experimental binding data?
- Methodological Answer :
- Force Field Adjustment : Re-parameterize docking simulations with explicit solvent models (e.g., TIP3P water) to improve accuracy .
- Dynamic Simulations : Run 100 ns molecular dynamics (GROMACS) to assess protein-ligand stability and identify key binding residues .
- Experimental Validation : Use alanine-scanning mutagenesis of predicted binding residues to confirm computational hypotheses .
Q. What statistical methods are appropriate for dose-response studies in cellular assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
- Error Propagation : Use bootstrap resampling (1,000 iterations) to estimate confidence intervals for potency metrics .
- Synergy Analysis : Apply the Chou-Talalay method (CompuSyn) for combination studies with standard therapeutics .
Comparative and Mechanistic Studies
Q. How does this compound compare to structurally related pyrrolidinone derivatives in terms of pharmacokinetics?
- Methodological Answer :
- LogP Measurement : Determine octanol/water partitioning (shake-flask method) to compare lipophilicity .
- Plasma Protein Binding : Use equilibrium dialysis (human plasma) to assess % bound vs. free fraction .
- In Vivo PK : Administer IV/PO doses in rodents and calculate AUC, t₁/₂, and bioavailability via non-compartmental analysis (Phoenix WinNonlin) .
Q. What mechanistic studies can elucidate its dual inhibition of COX-2 and 5-LOX pathways?
- Methodological Answer :
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive) .
- Gene Knockdown : Use siRNA targeting COX-2/5-LOX in macrophages and measure prostaglandin/leukotriene suppression (ELISA) .
- Animal Models : Evaluate anti-inflammatory efficacy in carrageenan-induced paw edema (rodents) with tissue COX-2/5-LOX activity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
